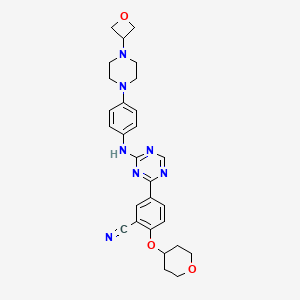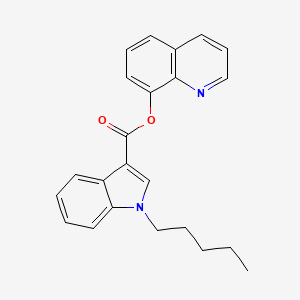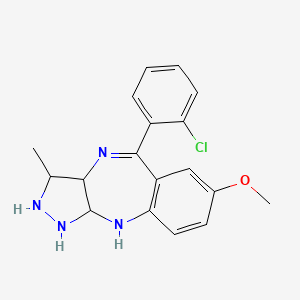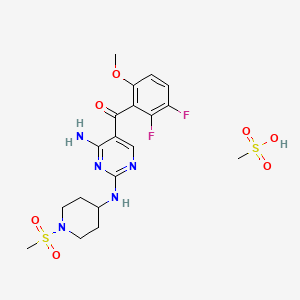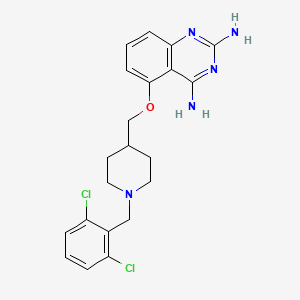
Rg3039
Overview
Description
Mechanism of Action
- By inhibiting DcpS, RG3039 modulates RNA stability and translation, ultimately affecting protein expression .
- SMN2 encodes the survival motor neuron (SMN) protein, which is essential for motor neuron function and survival .
- This compound enhances neuromuscular junction synaptic innervation, muscle size, and overall motor function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
RG3039 plays a crucial role in biochemical reactions by inhibiting the mRNA decapping enzyme, DcpS. This enzyme is responsible for the removal of the 5’ cap structure from mRNA molecules, a critical step in mRNA degradation. By inhibiting DcpS, this compound increases the stability of mRNA transcripts, particularly those encoding the survival motor neuron (SMN) protein, which is deficient in SMA patients . The interaction between this compound and DcpS is highly specific, with an IC50 value of 0.069 nM, indicating potent inhibition .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In motor neurons, this compound increases the levels of SMN protein, which is crucial for the survival and function of these cells . This increase in SMN protein levels leads to improved motor neuron function and survival, as well as enhanced neuromuscular junction synaptic innervation and muscle size . Additionally, this compound has been observed to minimally activate SMN expression or the assembly of small nuclear ribonucleoproteins, indicating its specific action on DcpS inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DcpS enzyme, thereby inhibiting its activity. This inhibition prevents the removal of the 5’ cap structure from mRNA molecules, leading to increased stability and accumulation of mRNA transcripts . The increased stability of SMN mRNA results in higher levels of SMN protein, which is essential for motor neuron survival and function . This compound’s ability to cross the blood-brain barrier and inhibit DcpS in the central nervous system further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long pharmacokinetic half-life, which contributes to its extended pharmacodynamic effects . Studies have shown that early intervention with this compound leads to significant improvements in survival and motor function in SMA mouse models . The stability and degradation of this compound in vitro and in vivo have been well-characterized, with the compound demonstrating sustained activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In SMA mouse models, this compound has been shown to provide a dose-dependent increase in survival, weight, and motor function . Higher doses of this compound result in more pronounced improvements in these parameters, although the compound’s therapeutic window and potential toxic effects at high doses are still being investigated . The minimum effective dose and associated pharmacokinetic and exposure relationships have been determined, aiding in dose selection for clinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways regulated by the DcpS enzyme. By inhibiting DcpS, this compound affects the metabolism of mRNA molecules, leading to increased stability and accumulation of specific mRNA transcripts . This inhibition of mRNA decapping has downstream effects on metabolic flux and metabolite levels, particularly those related to the SMN protein
Transport and Distribution
This compound is transported and distributed within cells and tissues, with significant accumulation in the central nervous system . The compound’s ability to cross the blood-brain barrier is a key factor in its therapeutic potential for treating SMA . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including motor neurons and muscle cells . The localization and accumulation of this compound in these tissues contribute to its efficacy in improving motor function and survival in SMA models .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on motor neurons . This compound’s ability to inhibit DcpS in the brain and spinal cord is crucial for its therapeutic action . The compound’s localization to specific compartments or organelles within motor neurons and other target cells is facilitated by targeting signals and post-translational modifications . These factors ensure that this compound reaches its site of action and effectively inhibits DcpS activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-157495 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzonitrile with formamide to form quinazoline-2,4-diamine.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-chloromethylpiperidine reacts with 2,6-dichlorobenzyl chloride.
Final Coupling: The final step involves coupling the quinazoline core with the piperidine moiety through a methoxy linker.
Industrial Production Methods
Industrial production of D-157495 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
D-157495 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperidine moiety or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
D-157495 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: D-157495 is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diamine: Shares the quinazoline core but lacks the piperidine moiety.
2,6-Dichlorobenzyl derivatives: Similar in structure but with different substituents on the benzyl group.
Piperidine-based compounds: Compounds with similar piperidine moieties but different core structures.
Uniqueness
D-157495 is unique due to its specific combination of the quinazoline core and the piperidine moiety. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHFGXIUJNDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143380 | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005504-62-0 | |
| Record name | D-157495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-157495 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-3039 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



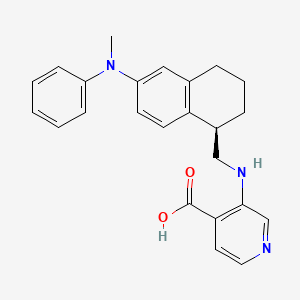
![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)



